N-butyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-butyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-2-3-11-22-21(27)20(26)17-14-24(18-10-6-5-9-16(17)18)15-19(25)23-12-7-4-8-13-23/h5-6,9-10,14H,2-4,7-8,11-13,15H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISNPISRWLUOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article provides an overview of the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising an indole moiety linked to a piperidine derivative through a ketone functional group. The molecular formula is , with a molecular weight of approximately 356.46 g/mol. The presence of both hydrophilic and lipophilic components suggests potential for diverse biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the indole structure.
- Introduction of the piperidine ring.
- Functionalization to achieve the desired ketone and acetamide groups.
The synthetic pathway often requires careful optimization to ensure high yields and purity, as evidenced by related studies focusing on similar compounds .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties . It has been shown to:
- Inhibit neuroinflammation, which is crucial in neurodegenerative diseases such as Alzheimer's.
- Modulate neurotransmitter levels, potentially enhancing cognitive functions.
For example, in vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by regulating intracellular calcium levels and reducing reactive oxygen species (ROS) production .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of the compound have revealed effectiveness against various strains of bacteria. In particular:
- It demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus.
Table 1 summarizes the antimicrobial activity against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This antimicrobial profile suggests potential applications in treating infections caused by resistant bacterial strains .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Receptor Modulation : The compound may act as a modulator at various neurotransmitter receptors, influencing synaptic transmission.
- Antioxidant Activity : Its chemical structure allows it to scavenge free radicals, thus providing protection against oxidative stress.
- Anti-inflammatory Properties : By inhibiting pro-inflammatory cytokines, the compound can mitigate neuroinflammatory responses.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental models:
- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, treatment with N-butyl-2-oxo resulted in improved memory retention and reduced amyloid-beta plaque formation, indicating its potential as a therapeutic agent .
- Infection Models : In vivo studies showed that administration of this compound significantly reduced bacterial load in infected tissues compared to controls, suggesting its utility as an antibiotic candidate .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Indole and Acetamide Moieties
Key Compounds :
N-(2-Methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide (PubChem)
- Differs in the acetamide substituent (methoxy-methylphenyl vs. butyl).
- Aromatic substituents may enhance π-π stacking interactions but reduce solubility compared to alkyl chains .
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)
- Chlorobenzyl at indole-1 and pyridinyl at acetamide.
- Demonstrated potent tubulin inhibition (IC₅₀ = 20 nM) due to halogenated benzyl enhancing hydrophobic binding .
2-{1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(pyridin-4-yl)acetamide
- Similar to D-24851; chlorobenzyl and pyridinyl groups critical for metabolic stability and target affinity .
2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Sulfonyl group increases polarity; trifluoromethylphenyl enhances electron-withdrawing effects.
- Likely improved enzymatic resistance but reduced membrane permeability compared to the target compound .
Structural Trends :
- Indole-1 Substituents: Piperidinylethyl (target) vs. benzyl/chlorobenzyl (analogues).
- Acetamide Substituents : Butyl (target) vs. aryl/heteroaryl (analogues). Alkyl chains may enhance lipophilicity and bioavailability compared to aromatic groups.
Target Compound :
Likely synthesized via:
Indole derivatization at the 1-position using 2-oxo-2-piperidin-1-ylethyl bromide.
Introduction of 2-oxoacetamide via coupling of 2-oxoacetic acid with butylamine, using reagents like HATU/DMAP .
Analogues :
- D-24851: Synthesized via indole benzylation, followed by oxo-acetyl chloride formation and coupling with 4-aminopyridine .
- Triazinoindole Derivatives: Employed tert-butyl-2-bromoacetate and HATU-mediated coupling with anilines .
Pharmacological and Physicochemical Properties
Activity Comparison :
Physicochemical Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
